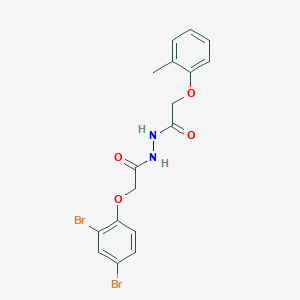
N-(4-chloro-2,5-dimethoxyphenyl)-3,5-dinitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-2,5-dimethoxyphenyl)-3,5-dinitrobenzamide is an organic compound that belongs to the class of aromatic amides This compound is characterized by the presence of a chloro group, two methoxy groups, and two nitro groups attached to a benzamide structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-3,5-dinitrobenzamide typically involves the nitration of 4-chloro-2,5-dimethoxyaniline followed by acylation. The nitration process introduces nitro groups into the aromatic ring, while the acylation step forms the amide bond. The reaction conditions often include the use of strong acids like sulfuric acid and nitric acid for nitration, and acyl chlorides or anhydrides for the acylation step.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and acylation processes, with careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: Electrophilic aromatic substitution reactions can occur, especially at positions ortho and para to the existing substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
N-(4-chloro-2,5-dimethoxyphenyl)-3,5-dinitrobenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the chloro and methoxy groups can influence the compound’s binding affinity to enzymes or receptors. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
- N-(4-chloro-2,5-dimethoxyphenyl)-2-phenylacetamide
- N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-pyridinylsulfanyl)acetamide
- N-(4-chloro-2,5-dimethoxyphenyl)prop-2-enamide
Comparison: N-(4-chloro-2,5-dimethoxyphenyl)-3,5-dinitrobenzamide is unique due to the presence of both chloro and nitro groups, which confer distinct chemical reactivity and potential biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications.
特性
分子式 |
C15H12ClN3O7 |
|---|---|
分子量 |
381.72 g/mol |
IUPAC名 |
N-(4-chloro-2,5-dimethoxyphenyl)-3,5-dinitrobenzamide |
InChI |
InChI=1S/C15H12ClN3O7/c1-25-13-7-12(14(26-2)6-11(13)16)17-15(20)8-3-9(18(21)22)5-10(4-8)19(23)24/h3-7H,1-2H3,(H,17,20) |
InChIキー |
GXYPORXZBHARSR-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11693872.png)
![2-{[5-(2-Nitrophenyl)furan-2-yl]methylidene}propanedinitrile](/img/structure/B11693873.png)

![5-amino-3-{(Z)-2-[2-(benzyloxy)-5-bromophenyl]-1-cyanoethenyl}-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B11693884.png)

![3-bromo-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]benzohydrazide](/img/structure/B11693910.png)

![Propyl [(3-cyano-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridin-2-yl)sulfanyl]acetate](/img/structure/B11693918.png)
![2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-1-(4-nitrophenyl)ethanone](/img/structure/B11693923.png)

![(2Z,5Z)-3-(4-ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-5-(4-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B11693945.png)

![3,5-dinitro-N'-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}benzohydrazide](/img/structure/B11693958.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2-ethoxyphenyl)methylidene]-5-(pyrrolidin-1-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11693963.png)
